molecular formula C12H13NO2 B1376359 Benzyl 3-methyleneazetidine-1-carboxylate CAS No. 934664-23-0

Benzyl 3-methyleneazetidine-1-carboxylate

Cat. No. B1376359
Key on ui cas rn: 934664-23-0
M. Wt: 203.24 g/mol
InChI Key: HPAXEPGOVIEEQX-UHFFFAOYSA-N
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Patent
US07915250B2

Procedure details

To a solution of phenylmethyl 3-methylideneazetidine-1-carboxylate (2.46 g, 0.0121 mol) in chloroform (100 mL) was added 3-chloroperoxybenzoic acid (12.5 g, 0.0726 mol) at 0° C. The reaction mixture was allowed to warm up to room temperature over a period of 12 hours then quenched with 1 M sodium thiosulfate/saturated aqueous sodium bicarbonate (1:1). The layers were separated and the organic layer was dried over anhydrous magnesium sulfate then concentrated. The residue was purified by flash chromatography (5-15% ethyl acetate in hexanes) to afford phenylmethyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate (2.2 g, 83% yield) as clear and colorless oil. 1H NMR (400 MHz, CDCl3): 7.37-7.29 (m, 5H), 5.12 (s, 2H), 4.35-4.26 (m, 4H), 2.85 (s, 2H). MS (EI) for C12H13NO3: 220 (MH+).
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[CH2:5][N:4]([C:6]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:7])[CH2:3]1.ClC1C=C(C=CC=1)C(OO)=[O:21]>C(Cl)(Cl)Cl>[O:21]1[C:2]2([CH2:5][N:4]([C:6]([O:8][CH2:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)=[O:7])[CH2:3]2)[CH2:1]1

Inputs

Step One
Name
Quantity
2.46 g
Type
reactant
Smiles
C=C1CN(C1)C(=O)OCC1=CC=CC=C1
Name
Quantity
12.5 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with 1 M sodium thiosulfate/saturated aqueous sodium bicarbonate (1:1)
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (5-15% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
O1CC12CN(C2)C(=O)OCC2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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